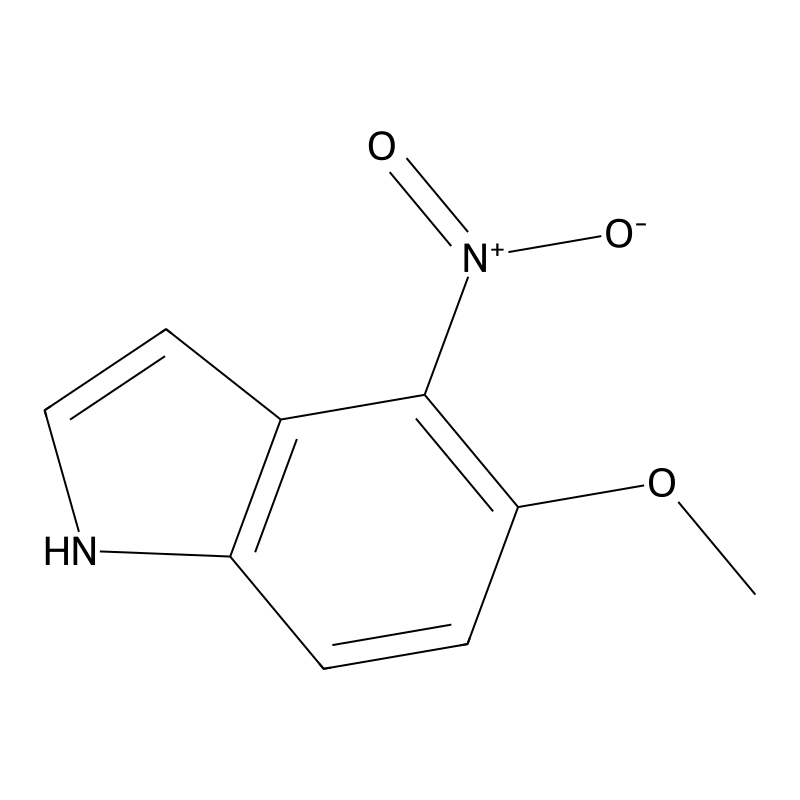

5-Methoxy-4-nitro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

5-Methoxy-4-nitro-1H-indole is an organic molecule containing a fused indole ring structure. Indoles are a class of nitrogen-containing heterocyclic compounds found in many natural products and pharmaceuticals []. The specific functional groups attached to the indole ring in 5-Methoxy-4-nitro-1H-indole, a methoxy group (OCH3) and a nitro group (NO2), can potentially influence its chemical reactivity and biological properties.

Potential Research Applications

Due to the presence of the indole ring and the functional groups attached to it, 5-Methoxy-4-nitro-1H-indole may be a candidate molecule for research in various fields, including:

- Medicinal Chemistry: Indoles are a privileged scaffold in medicinal chemistry, meaning the core structure is present in many biologically active molecules []. Research could explore if 5-Methoxy-4-nitro-1H-indole has potential as a lead compound for drug discovery or if it can be structurally modified to enhance desired properties.

- Organic Chemistry: The molecule's structure offers potential for research on organic synthesis and exploring its reactivity with other molecules.

5-Methoxy-4-nitro-1H-indole is a compound characterized by a fused bicyclic structure comprising a benzene ring and a five-membered nitrogen-containing pyrrole ring. The molecular formula is C10H8N2O3, and it features a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 4-position of the indole structure. This unique substitution pattern influences its chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or tin(II) chloride.

- Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

- Oxidation: The indole ring can undergo oxidation reactions, leading to various oxidized derivatives.

Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

- Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide .

5-Methoxy-4-nitro-1H-indole exhibits diverse biological activities. It is known to interact with multiple receptors, potentially affecting various biochemical pathways. Indole derivatives are often involved in modulating cellular functions, which may lead to therapeutic effects against various diseases. Specific studies have indicated that compounds with similar structures can exhibit antimicrobial properties, suggesting potential applications in treating infections .

The synthesis of 5-Methoxy-4-nitro-1H-indole typically involves the nitration of 5-methoxyindole. One common method includes:

- Starting Material: 5-Methoxyindole.

- Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration.

- Isolation: The product is isolated by neutralizing the reaction mixture and extracting it using an organic solvent.

Industrial production may utilize similar nitration processes but on a larger scale, often employing continuous flow reactors for enhanced efficiency .

5-Methoxy-4-nitro-1H-indole has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving receptor modulation. Additionally, its ability to undergo further chemical transformations makes it valuable for synthesizing other bioactive compounds .

Studies have shown that 5-Methoxy-4-nitro-1H-indole interacts with various biological targets, including G-protein-coupled receptors. Such interactions may lead to changes in cellular signaling pathways, contributing to its biological effects. Further research is needed to elucidate the specific mechanisms by which this compound exerts its activity and its potential therapeutic applications .

Similar Compounds- 5-Methoxyindole: Lacks the nitro group at the 4-position.

- 4-Nitroindole: Lacks the methoxy group at the 5-position.

- 5-Methoxy-2-nitro-1H-indole: Has the nitro group at the 2-position instead of the 4-position.

Uniqueness

The uniqueness of 5-Methoxy-4-nitro-1H-indole lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with targets differently compared to its analogs, potentially leading to unique therapeutic outcomes .